![molecular formula C9H6ClNO2S B13027951 4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
The synthesis of 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core, followed by chlorination and carboxylation steps. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The exact molecular targets and pathways involved can vary based on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid can be compared with other similar compounds, such as:
- 4-chloro-2-methylthieno[3,2-c]pyridine
- 4-chloro-7-methylthieno[3,2-c]pyridine-2-carboxylic acid
These compounds share a similar core structure but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H6ClNO2S |
|---|---|
Peso molecular |
227.67 g/mol |
Nombre IUPAC |
4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-3-14-7-5(9(12)13)2-11-8(10)6(4)7/h2-3H,1H3,(H,12,13) |
Clave InChI |
JFGVSWMTZKHLNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C(=NC=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


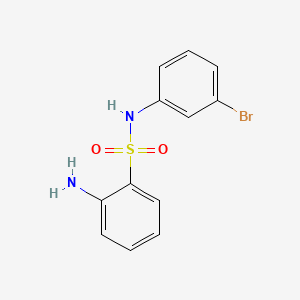
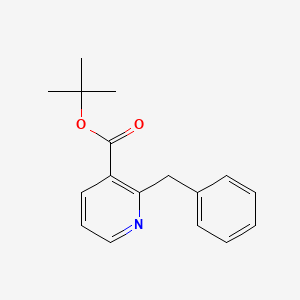
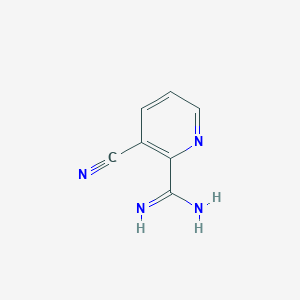
![3-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13027873.png)
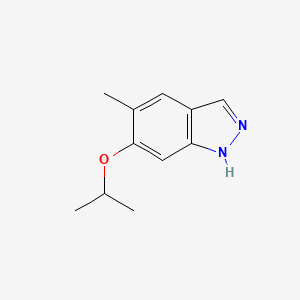
![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)
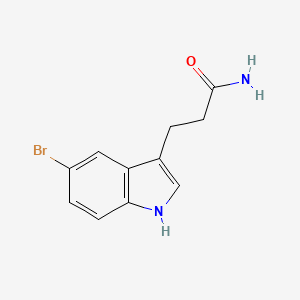
![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)

![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)

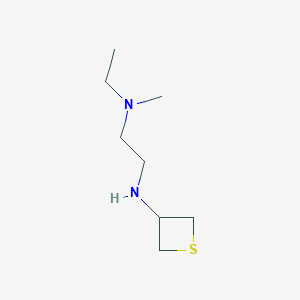
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
